molecular formula C15H21BrClNO4 B4021750 1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride

1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride

Cat. No.: B4021750
M. Wt: 394.69 g/mol
InChI Key: NWQBQBLJUVGUOY-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride is a chemical compound with a molecular formula of C15H20BrNO4·HCl. This compound is known for its unique structure, which includes a morpholine ring, a bromophenoxy group, and an acetate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride typically involves the reaction of 1-(morpholin-4-yl)propan-2-ol with 4-bromophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The bromophenoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The acetate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate
  • (2R)-1-(4-Morpholinyl)-2-propanyl (4-bromophenoxy)acetate

Uniqueness

1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4.ClH/c1-12(10-17-6-8-19-9-7-17)21-15(18)11-20-14-4-2-13(16)3-5-14;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQBQBLJUVGUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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